5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
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Overview
Description
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is an organic compound that belongs to the class of halogenated aromatic amines It features a pyridine ring substituted with chlorine and an amine group, as well as a chlorinated phenyl ring
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated aromatic amines with biological systems.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “5-Chloro-3-(4-chlorophenyl)pyridin-2-amine” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound binds to the target, altering its function .
Mode of Action
The compound interacts with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the target, alter its shape, or change the way it interacts with other molecules .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. This can lead to changes in cellular processes, such as signal transduction or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all affect its efficacy .
Result of Action
The ultimate effect of the compound depends on the specific actions it has on its targets and the biochemical pathways it affects. This can result in a wide range of cellular effects, such as inhibiting cell growth, inducing cell death, or altering cell function .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzonitrile and 2-chloropyridine.
Nucleophilic Substitution: The 4-chlorobenzonitrile undergoes nucleophilic substitution with 2-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reactions typically occur in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)pyridin-2-amine: Lacks the chlorine substitution on the pyridine ring.
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine: Contains a bromine atom instead of chlorine on the pyridine ring.
5-Chloro-3-(4-fluorophenyl)pyridin-2-amine: Contains a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is unique due to the presence of chlorine atoms on both the pyridine and phenyl rings. This dual substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVBLWQRCJXEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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